4'-Methyl-4'-thiothymidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

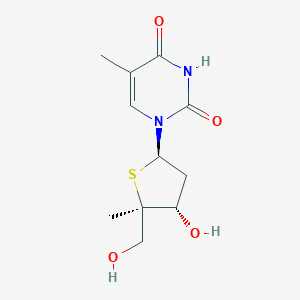

4'-Methyl-4'-thiothymidine, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Research

In Vivo Imaging of DNA Synthesis:

4'-Methyl-4'-thiothymidine, particularly in its carbon-11 labeled form (11C-4DST), is utilized as a PET tracer for evaluating DNA synthesis rates in tumors. This application is critical for assessing tumor proliferation and response to therapy. Studies have shown that 11C-4DST uptake is significantly higher in proliferative tissues compared to non-proliferative ones, making it an effective marker for cancer diagnostics .

Clinical Trials:

Initial clinical trials involving 11C-4DST have demonstrated its safety and efficacy in measuring DNA synthesis in brain tumor patients. The uptake of 11C-4DST was found to correlate with tumor grade and the Ki-67 proliferation index, providing insights into tumor aggressiveness and treatment response .

Antiviral Applications

HIV Resistance:

Research indicates that certain derivatives of 4'-thiothymidine exhibit potent antiviral activity against HIV variants resistant to traditional treatments. For instance, the 4'-C-cyano derivative demonstrated a three-fold selective index compared to its thymidine counterpart, highlighting its potential as an effective therapeutic agent against resistant strains .

Anti-Cancer Activity:

Some derivatives of this compound have shown promise as inhibitors of angiogenesis and have been tested against various cancer cell lines. These compounds can inhibit the proliferation of leukemia cells, suggesting their potential use in cancer therapies .

Molecular Biology Applications

Oligonucleotide Synthesis:

The incorporation of 4'-thiothymidine into oligonucleotides enhances their stability and resistance to enzymatic degradation. This property makes them suitable for therapeutic applications such as antisense oligonucleotides and siRNA targeting, providing a pathway for developing less toxic nucleoside analogs with improved efficacy .

Enzyme Interaction Studies:

Studies have shown that 4'-thio-modified nucleosides can inhibit methylation processes by interacting with methyltransferases without disrupting DNA recognition or binding. This characteristic opens avenues for exploring gene regulation and epigenetic modifications .

特性

CAS番号 |

152594-60-0 |

|---|---|

分子式 |

C11H16N2O4S |

分子量 |

272.32 g/mol |

IUPAC名 |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methylthiolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O4S/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(2,5-14)18-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1 |

InChIキー |

CWWKIGPGXZODQG-VAOFZXAKSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@](S2)(C)CO)O |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O |

同義語 |

2'-deoxy-4'-methyl-4'-thiothymidine 4'-methyl-4'-thiothymidine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。